8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline follows established International Union of Pure and Applied Chemistry conventions for polycyclic heterocyclic compounds. The compound possesses the molecular formula C₁₃H₁₂BrNO and a molecular weight of 278.14 g/mol, as confirmed by computational analysis using PubChem database resources. The systematic name reflects the fusion pattern of the furan ring with the quinoline backbone, specifically indicating the [3,2-c] fusion mode where the furan ring is attached to positions 3 and 2 of the quinoline system.
The classification hierarchy places this compound within the broader category of furoquinolines, which are tricyclic heterocyclic systems combining quinoline and furan moieties. The stereochemical designation (2R) indicates the absolute configuration at the 2-position of the dihydrofuran ring, representing a specific spatial arrangement of substituents around the chiral center. This stereochemical information is crucial for understanding the three-dimensional structure and potential biological interactions of the molecule.
The numbering system follows the standard convention for fused heterocyclic systems, where the quinoline portion maintains its traditional numbering while the fused furan ring receives additional positional designations. The compound's systematic classification places it within the subset of dihydrofuroquinolines, distinguishing it from fully aromatic furoquinoline derivatives through the presence of saturated carbon centers in the furan ring portion.
According to database classifications, the compound belongs to the heterocyclic compound category with HS Code 2934999090, which encompasses other heterocyclic compounds not elsewhere specified. This classification reflects its complex multicyclic structure and the presence of both nitrogen and oxygen heteroatoms within the ring system.
Properties
IUPAC Name |
8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c1-7-5-10-8(2)15-12-4-3-9(14)6-11(12)13(10)16-7/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSXFXXXGXEDJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N=C3C=CC(=CC3=C2O1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389602 | |
| Record name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332898-44-9 | |
| Record name | 8-bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline is a synthetic compound that belongs to the furoquinoline class of heterocycles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews its biological activity based on recent studies and findings.
- Chemical Formula : C13H12BrN
- CAS Number : 1381944-59-7
- Molecular Weight : 260.14 g/mol
The biological activity of this compound is primarily attributed to its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to cytotoxic effects in cancer cells. The compound may also exhibit inhibition of topoisomerase II, an enzyme critical for DNA replication and transcription .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa | 30.98 | Moderate |
| HCT116 | 22.70 | Significant |
| MCF-7 | 4.12 | High |
The above table indicates that this compound exhibits potent cytotoxicity against breast cancer (MCF-7) and cervical cancer (HeLa) cells, suggesting its potential as a lead compound for further development in cancer therapy .
Antimicrobial Activity
The compound also displays antimicrobial properties. In studies assessing its efficacy against various bacterial strains, it was found to have moderate activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 22 |
| Escherichia coli | 20 |
| Klebsiella pneumoniae | 25 |
These results indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further exploration in antimicrobial drug development .
Case Studies and Research Findings
- Anticancer Studies : A study published in MDPI reported that derivatives of furoquinoline exhibited significant anticancer activity with PGI (Percent Growth Inhibition) values exceeding 50% across multiple cell lines. The most active compounds showed lethality against CNS cancers and leukemia cell lines .
- Antiviral Potential : Investigations into the antiviral properties of compounds similar to this compound revealed promising results against viral infections such as H5N1 and SARS-CoV-2. The structural characteristics of the compound suggest it may inhibit viral replication effectively while maintaining low cytotoxicity levels .
Scientific Research Applications
Biological Activities
Research has highlighted several promising biological activities associated with 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline and its derivatives:
Antifungal Activity
A notable application of this compound is its antifungal properties against Candida albicans, an opportunistic pathogen known for causing systemic infections in immunocompromised individuals. Studies have demonstrated that derivatives of pyrrolo[1,2-a]quinoline, which include modifications similar to those in this compound, exhibit significant inhibitory effects against C. albicans at low concentrations. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.4 µg/mL compared to the standard antifungal fluconazole at 30 µg/mL .
Antimicrobial Properties
In addition to antifungal activity, compounds related to this compound have demonstrated effectiveness against various bacterial strains. Research indicates that these compounds can inhibit both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antimicrobial agents .
Anticancer Activity
The compound's structural analogs have also been investigated for their anticancer properties. Some studies suggest that derivatives of this class can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including interference with cell cycle progression and modulation of apoptotic pathways .
Case Studies
Several case studies have provided insights into the practical applications of this compound:
Case Study 1: Antifungal Screening
In a controlled study assessing the antifungal activity of various pyrrolo[1,2-a]quinoline derivatives against C. albicans, it was found that modifications to the core structure significantly enhanced antifungal potency. The study highlighted how specific substitutions on the furoquinoline scaffold could lead to improved binding affinity and efficacy against resistant strains .
Case Study 2: Antimicrobial Efficacy
Another study focused on the synthesis and evaluation of new derivatives based on the furoquinoline framework. The results indicated a strong correlation between structural modifications and antimicrobial activity. Compounds were tested against a panel of bacterial pathogens, revealing promising results that warrant further exploration for therapeutic applications .
Table 1: Minimum Inhibitory Concentrations (MIC) Against C. albicans
| Compound | MIC (µg/mL) |
|---|---|
| BQ-01 | 0.8 |
| BQ-02 | 12.5 |
| BQ-03 | 0.8 |
| BQ-04 | 1.6 |
| BQ-05 | 0.8 |
| BQ-06 | 0.4 |
| BQ-07 | 0.4 |
| BQ-08 | 0.4 |
This table summarizes the MIC values for selected derivatives tested against C. albicans, showcasing the efficacy of specific compounds.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
Furoquinoline derivatives vary in substituents, fused ring positions, and heteroatom composition. Below is a comparative analysis of structurally related compounds:
Table 1: Comparative Analysis of Furoquinoline Derivatives
Impact of Structural Differences
Halogen Substitution: Bromine at position 8 (target compound) may enhance electrophilic reactivity compared to chlorine in 8-chloro analogs, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization . Thieno[3,2-c]quinolines with bromine (e.g., 6,8-dibromo derivatives) exhibit cytotoxicity against MCF-7 breast cancer cells, suggesting halogen position influences bioactivity .
Fused Ring Heteroatom: Furo vs. Thieno: Replacing oxygen with sulfur in thieno[3,2-c]quinolines increases electron density and lipophilicity, enhancing interactions with hydrophobic biological targets. This correlates with thieno derivatives' potent anticancer activity (LC50 ~8 µM) . Benzofuro vs. Dihydrofuro: Benzofuro[3,2-c]quinolines, with an additional benzene ring, exhibit osteoprotective effects, while dihydrofuro analogs' partial saturation may reduce planarity and alter pharmacokinetics .
Substituent Effects :
- Methyl groups at positions 2 and 4 in the target compound likely improve metabolic stability by steric hindrance, whereas alkoxy or hydroxymethyl groups (e.g., in 2-alkoxymethyl derivatives) may enhance solubility .
Preparation Methods
Cyclization and Formation of the Furoquinoline Core
- The starting materials often include substituted quinolin-4-ols or quinolin-2-ones, which undergo electrophilic intramolecular heterocyclization to form the fused furoquinoline ring system.
- For example, electrophilic bromine-induced cyclization of 3-(2-chloroprop-2-en-1-yl)-2-methylquinolin-4-ol yields bromomethyl-chloro-dihydrofuroquinoline intermediates, which can be further transformed by nucleophilic substitution to yield hydroxymethyl or alkoxymethyl derivatives.
- This step is critical for establishing the fused heterocyclic framework characteristic of the target compound.
Bromination
- Bromination is typically performed on the quinoline or furoquinoline intermediate to introduce the bromine atom at the 8-position.
- A direct bromination step on 2,4-dichloro-7-alkoxy quinoline intermediates has been reported to efficiently yield bromo-substituted quinolines, which can be further elaborated.
- The bromination conditions must be optimized to avoid over-bromination or substitution at undesired positions.
Methylation
- Methyl groups at the 2 and 4 positions are introduced either by using methyl-substituted starting materials or by methylation reactions post-cyclization.
- The methylation can be achieved via alkylation reactions using methyl halides or methylating agents under basic conditions.
Multi-step Synthesis Summary
Research Findings and Optimization
- The electrophilic intramolecular heterocyclization step is sensitive to reaction conditions such as temperature, solvent, and bromine concentration, which influence the yield and purity of the bromomethyl intermediate.
- Bromination of quinoline derivatives is enhanced by using 2,4-dichloro-7-alkoxy quinolines as substrates, allowing for regioselective bromine introduction and facilitating subsequent functionalization via Suzuki coupling or other cross-coupling reactions.
- Spectroscopic characterization (NMR, IR, UV-Vis) confirms the structure and substitution pattern of the synthesized compounds, with characteristic signals for the furoquinoline ring and bromine substituent.
- Purity levels of 95% or higher are achievable with optimized reaction conditions and purification techniques such as recrystallization or chromatography.
Summary Table of Preparation Methods
Q & A
Q. What synthetic methodologies are employed for the preparation of 8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline?
Methodological Answer: Synthesis involves multi-component reactions catalyzed by iodine or Lewis acids. For analogous furoquinolines, a typical protocol combines aldehydes (e.g., 4-bromobenzaldehyde), amines, and dihydrofuran derivatives in THF, heated at 60–80°C for 18–24 hours. Bromination is achieved using N-bromosuccinimide (NBS) in dichloromethane, with yields >85% after recrystallization from DMF . Stoichiometric ratios (1:1:1.5 for aldehyde:amine:dihydrofuran) and catalytic iodine (5 mol%) are critical for regioselectivity.
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., dihydrofuro protons at δ 3.8–4.2 ppm) and quaternary carbons.
- ESI-MS : Confirms molecular weight via [M–OCH₃]+ adducts (e.g., m/z 364.1275 for Br79 isotope) .
- X-ray crystallography : Resolves fused-ring conformation (triclinic P1 symmetry, α = 103.9°, β = 114.1°, γ = 92.5°) .
Q. How is diastereomeric purity assessed during synthesis?
Methodological Answer: Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and hexane/isopropanol (90:10) mobile phase separates enantiomers. Diastereomeric excess (>98%) is quantified by integrating peak areas at 254 nm, supported by NOESY NMR to confirm spatial proximity of substituents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
Methodological Answer: Use a Design of Experiments (DoE) approach to vary temperature (50–100°C), solvent polarity (THF vs. DMF), and catalyst loading (2–10 mol% I₂). Response surface modeling identifies optimal conditions. For example, THF at 75°C with 5 mol% I₂ maximizes cyclization efficiency (yield: 87%) while minimizing byproducts like over-brominated analogs .
Q. What strategies resolve contradictions between computational and experimental NMR data?
Methodological Answer: Discrepancies >0.3 ppm in ¹H NMR shifts are addressed by:
Q. How does X-ray crystallography validate structural hypotheses for this compound?
Methodological Answer: Single-crystal analysis (Bruker APEXII diffractometer, λ = 0.71073 Å) confirms bond lengths (C–C: 1.52–1.54 Å) and angles (C–C–C: 109.5°). Refinement with SHELXL97 achieves R1 < 0.07, wR2 < 0.19, and data-to-parameter ratios >13:1, ensuring statistical reliability .
Q. What computational models predict the compound’s reactivity in nucleophilic substitutions?
Methodological Answer: Frontier Molecular Orbital (FMO) theory calculates HOMO/LUMO energies (e.g., Gaussian 16 at B3LYP/def2-SVP level). The bromine atom’s σ* orbital (LUMO+1) shows high electrophilicity, favoring SNAr reactions at the 8-position. Activation barriers (ΔG‡) for methoxide attack are computed at 25–30 kcal/mol .
Q. How are bioactivity studies designed for furoquinoline derivatives?
Methodological Answer: In vitro assays include:
- Anti-inflammatory activity : COX-2 inhibition measured via ELISA (IC₅₀ values).
- Cytotoxicity : MTT assays on HeLa cells (72-hour exposure, IC₅₀ < 50 µM).
- Psychotropic potential : Radioligand binding assays for serotonin receptors (5-HT₂A Ki < 100 nM) .
Data Analysis & Contradiction Management
Q. How to interpret conflicting crystallographic R-factors across studies?
Methodological Answer: Discrepancies in R values (e.g., 0.033 vs. 0.069) arise from data quality (I/σ(I) > 20) and refinement protocols. Use the Hamilton R-factor test to compare models. For example, anisotropic refinement of bromine atoms reduces wR2 by 15% versus isotropic treatment .
Q. What statistical methods validate reproducibility in synthetic yields?
Methodological Answer: Perform triplicate syntheses under identical conditions. Apply ANOVA to assess variance (p < 0.05). For 87% ± 3% yield, a 95% confidence interval confirms reproducibility. Outliers are investigated via LC-MS to detect trace impurities .
Structural and Mechanistic Insights
Q. Why does the dihydrofuro ring adopt a half-chair conformation?
Methodological Answer: X-ray torsion angles (C2–C3–O–C4 = −12.5°) and puckering parameters (Q = 0.45 Å, θ = 110°) confirm a half-chair geometry. This minimizes steric clash between the 2,4-dimethyl groups and adjacent quinoline protons .
Q. How does bromine position influence electronic properties?
Methodological Answer: Natural Bond Orbital (NBO) analysis reveals bromine’s −I effect reduces electron density at C8 (NPA charge: +0.12 e), activating it for cross-coupling (e.g., Suzuki with arylboronic acids). UV-Vis shows a bathochromic shift (Δλ = 15 nm vs. non-brominated analogs) due to extended conjugation .
Methodological Best Practices
Q. What protocols ensure accurate ESI-MS interpretation for halogenated compounds?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
